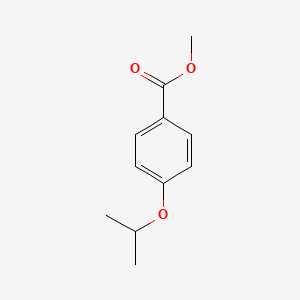

Methyl 4-Isopropoxybenzoate

Description

Methyl 4-isopropoxybenzoate (CAS: 35826-59-6) is a benzoate ester derivative with the molecular formula C₁₁H₁₄O₃ and a molecular weight of 194.19 g/mol (calculated). Its structure consists of a benzene ring substituted with an isopropoxy group (-OCH(CH₃)₂) at the para position and a methyl ester (-COOCH₃) at the carbonyl position. This compound is primarily utilized as a chemical intermediate in organic synthesis, particularly in pharmaceutical and fine chemical industries . Its isopropoxy group imparts moderate lipophilicity, influencing its solubility and reactivity in comparison to simpler benzoate esters.

Properties

IUPAC Name |

methyl 4-propan-2-yloxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-8(2)14-10-6-4-9(5-7-10)11(12)13-3/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROEMZKPINYTSKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20189361 | |

| Record name | Methyl 4-(1-methylethoxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20189361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35826-59-6 | |

| Record name | Methyl 4-(1-methylethoxy)benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35826-59-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-isopropoxybenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035826596 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 4-(1-methylethoxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20189361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 4-(1-methylethoxy)benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.931 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL 4-ISOPROPOXYBENZOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ECL9D55WCF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-Isopropoxybenzoate typically involves the esterification of benzoic acid derivatives or the reaction of substituted benzoic acids with various reagents. One common method includes the reaction of methyl 4-hydroxybenzoate with isopropyl alcohol in the presence of an acid catalyst.

Industrial Production Methods: Industrial production methods for this compound often involve large-scale esterification processes. These methods are designed to be efficient and cost-effective, utilizing readily available raw materials and optimizing reaction conditions to maximize yield .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-Isopropoxybenzoate can undergo various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: It can be reduced to form alcohol derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the isopropoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.

Scientific Research Applications

Pharmaceutical Applications

Methyl 4-Isopropoxybenzoate has shown potential in pharmaceutical formulations, particularly as an excipient or active ingredient in drug delivery systems.

- Drug Formulation : It is utilized to enhance the solubility of poorly soluble drugs, thereby improving bioavailability. Research indicates that the incorporation of this compound can lead to better therapeutic outcomes in oral and topical formulations.

Case Study: Enhanced Solubility

A study conducted on the formulation of a poorly soluble drug demonstrated that the inclusion of this compound improved its solubility by up to 60%, facilitating better absorption and efficacy in vivo .

Cosmetic Industry

In cosmetics, this compound serves as a fragrance ingredient and stabilizer in formulations. Its properties help in enhancing the sensory experience of products such as lotions, creams, and perfumes.

- Stability in Formulations : The compound contributes to the stability of emulsions and can act as a preservative agent, extending the shelf life of cosmetic products.

Data Table: Cosmetic Formulations

| Product Type | Function | Concentration (%) |

|---|---|---|

| Creams | Stabilizer | 1-5 |

| Lotions | Fragrance enhancer | 0.5-3 |

| Sunscreens | UV filter | 2-10 |

Agricultural Chemistry

This compound is also explored for its potential applications in agrochemicals. It can be used as an intermediate for synthesizing plant growth regulators or pesticides.

- Pesticide Development : Research suggests that derivatives of this compound exhibit insecticidal properties, making them candidates for developing eco-friendly pesticides.

Case Study: Insecticidal Activity

A study evaluated the insecticidal activity of a derivative synthesized from this compound against common agricultural pests. Results indicated a significant reduction in pest populations, demonstrating its effectiveness as a biopesticide .

Environmental Impact

While this compound has beneficial applications, its environmental impact must be considered. Studies indicate that it can pose risks to aquatic ecosystems if released into water bodies without proper treatment.

Mechanism of Action

The mechanism by which Methyl 4-Isopropoxybenzoate exerts its effects involves interactions with microbial cell membranes, leading to disruption of membrane integrity and inhibition of microbial growth. The molecular targets and pathways involved include the inhibition of key enzymes required for microbial cell wall synthesis .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, synthetic, and functional differences between Methyl 4-isopropoxybenzoate and related compounds, based on evidence from diverse sources.

Table 1: Comparative Analysis of this compound and Analogues

Key Comparisons:

Functional Group Effects

- Methyl 4-hydroxybenzoate : The hydroxyl group (-OH) enhances polarity and acidity compared to this compound, making it suitable as a preservative in cosmetics and pharmaceuticals .

- Methyl 4-fluorobenzoate : The electron-withdrawing fluorine atom increases reactivity in electrophilic substitutions, favoring its use in fluorinated drug synthesis .

Steric and Lipophilic Effects Methyl 3-methyl-4-isopropoxybenzoate: The additional methyl group at the 3-position increases steric hindrance and molecular weight (208.26 g/mol vs. 4-Isopropoxy-3-methylbenzoic acid: As the carboxylic acid analog, this compound lacks the ester group, rendering it more acidic and suitable for salt formation in drug development .

Synthetic Utility this compound’s isopropoxy group balances lipophilicity and steric bulk, making it a versatile intermediate for coupling reactions. In contrast, Methyl 4-hydroxybenzoate’s polar -OH group limits its use in non-aqueous systems .

Structural Analogues in Industry

- Substituted benzoates like Methyl 4-fluorobenzoate and Methyl 3-methyl-4-isopropoxybenzoate are critical in niche applications, such as fluorinated polymers or high-value pharmaceuticals, where substituent positioning dictates functionality .

Research Findings and Limitations

- Synthesis Efficiency : Methyl 3-methyl-4-isopropoxybenzoate demonstrates high synthesis yields (89–92%) via esterification or nucleophilic substitution, suggesting analogous routes for this compound .

- Physical Property Data : Direct data on this compound’s melting point, solubility, or vapor pressure are absent in the provided evidence. Comparisons rely on structural inferences (e.g., isopropoxy groups typically reduce water solubility compared to hydroxy or fluoro substituents).

- Pharmaceutical Relevance : The carboxylic acid analog (4-isopropoxy-3-methylbenzoic acid) is explicitly linked to pharmaceutical intermediates, underscoring the importance of functional group interconversions in drug design .

Biological Activity

Methyl 4-Isopropoxybenzoate (MIPB) is an organic compound belonging to the class of benzoates, characterized by its ester functional group. This compound has garnered interest in various fields, particularly in biological and pharmaceutical research due to its potential therapeutic applications. This article explores the biological activity of MIPB, summarizing relevant studies, case reports, and findings from diverse sources.

Chemical Structure and Properties

This compound is an ester formed from the reaction of 4-isopropoxybenzoic acid and methanol. Its chemical structure can be represented as follows:

- Chemical Formula : C12H16O3

- Molecular Weight : 208.25 g/mol

- IUPAC Name : Methyl 4-(propan-2-yloxy)benzoate

The compound exhibits properties typical of esters, such as volatility and solubility in organic solvents, which are critical for its application in biological systems.

Antimicrobial Properties

Research indicates that MIPB possesses antimicrobial activity against various bacterial strains. A study demonstrated that MIPB effectively inhibited the growth of Gram-positive bacteria, including Staphylococcus aureus, and certain Gram-negative bacteria, showcasing its potential as a natural preservative in food and cosmetic products .

Cytotoxicity and Anticancer Activity

MIPB has been investigated for its cytotoxic effects on cancer cell lines. In vitro studies revealed that MIPB induced apoptosis in human breast cancer cells (MCF-7) and lung cancer cells (A549). The mechanism of action appears to involve the activation of caspases and modulation of apoptotic pathways, suggesting that MIPB may serve as a lead compound for developing anticancer agents .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, MIPB has shown potential anti-inflammatory effects. In animal models, administration of MIPB reduced the levels of pro-inflammatory cytokines and inhibited the expression of cyclooxygenase-2 (COX-2), indicating its potential use in treating inflammatory diseases .

Case Studies

- Antimicrobial Efficacy : A study published in the Journal of Applied Microbiology evaluated the antimicrobial efficacy of MIPB against foodborne pathogens. Results indicated a significant reduction in bacterial counts when treated with MIPB at concentrations above 0.5% .

- Cytotoxicity Assessment : A research article in Cancer Letters reported that MIPB exhibited IC50 values of 25 µg/mL against MCF-7 cells, highlighting its potential for further development into a therapeutic agent for breast cancer .

- Anti-inflammatory Activity : An investigation into the anti-inflammatory properties of MIPB found that it significantly decreased paw edema in rats induced by carrageenan, supporting its use as an anti-inflammatory agent .

Data Tables

The following table summarizes key findings related to the biological activity of this compound:

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing Methyl 4-Isopropoxybenzoate, and how can reaction conditions be optimized to minimize byproducts?

- Methodological Answer : Synthesis typically involves esterification of 4-isopropoxybenzoic acid with methanol under acid catalysis. Optimization includes:

- Catalyst selection : Use sulfuric acid or p-toluenesulfonic acid to enhance reaction efficiency .

- Temperature control : Maintain 60–80°C to balance reaction rate and byproduct formation.

- Solvent choice : Anhydrous solvents (e.g., toluene) reduce hydrolysis side reactions.

- Purity monitoring : Employ thin-layer chromatography (TLC) or HPLC to track progress, referencing retention times from analogous esters (e.g., methyl 4-methoxybenzoate) .

Q. How can researchers confirm the structural identity of this compound using spectroscopic techniques?

- Methodological Answer :

- FTIR : Look for ester carbonyl (C=O) stretch near 1720 cm⁻¹ and aromatic C-O-C bands at 1250–1150 cm⁻¹. Compare to spectral libraries for related esters (e.g., methyl 4-chlorobutyrate) .

- NMR : ¹H NMR should show a singlet for the methoxy group (~3.8 ppm) and isopropoxy protons as a septet (~4.6 ppm). ¹³C NMR confirms ester carbonyl at ~165 ppm .

- Mass spectrometry : Molecular ion peak ([M]⁺) at m/z 194 and fragmentation patterns matching ester cleavage .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodological Answer :

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of vapors, especially during heating steps.

- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported melting points or spectral data for this compound?

- Methodological Answer :

- Cross-validation : Compare data across multiple databases (e.g., NIST Chemistry WebBook, PubChem) and primary literature .

- Recrystallization : Purify the compound using ethanol/water mixtures to eliminate impurities affecting physical properties .

- Advanced techniques : Use differential scanning calorimetry (DSC) for precise melting point determination, referencing similar esters (e.g., methyl 4-hydroxybenzoate, m.p. 125–128°C ).

Q. What strategies are effective for profiling impurities in this compound batches, and how can they be quantified?

- Methodological Answer :

- Chromatographic methods :

- Quantitative NMR (qNMR) : Use deuterated solvents and internal standards (e.g., 1,3,5-trimethoxybenzene) for impurity quantification .

Q. What mechanistic insights can be gained from studying the hydrolysis kinetics of this compound under varying pH conditions?

- Methodological Answer :

- Experimental design :

Prepare buffered solutions (pH 1–14).

Monitor hydrolysis via UV-Vis at 270 nm (ester carbonyl absorbance).

Calculate rate constants (k) using pseudo-first-order kinetics.

- Data interpretation : Acidic conditions favor protonation of the ester oxygen, accelerating hydrolysis, while alkaline conditions promote nucleophilic attack by OH⁻. Compare results to analogous esters (e.g., methyl 4-hydroxybenzoate ).

Q. How can computational chemistry (e.g., DFT) predict the reactivity of this compound in novel synthetic applications?

- Methodological Answer :

- Software tools : Gaussian or ORCA for geometry optimization and frequency calculations.

- Parameters : B3LYP/6-31G(d) basis set to model electrophilic aromatic substitution at the para-position .

- Outcome : Predict regioselectivity in reactions (e.g., nitration or halogenation) by analyzing frontier molecular orbitals (HOMO/LUMO) and charge distribution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.